molecular formula C13H21NO2 B12849162 tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate

tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate

Cat. No.: B12849162
M. Wt: 223.31 g/mol
InChI Key: WKIHTCPFSDZSFR-UHFFFAOYSA-N
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Description

tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly in the design of novel integrin inhibitors. Integrins are a family of cell adhesion receptors that are validated therapeutic targets for conditions like thrombosis and autoimmune diseases . Research indicates that incorporating an ethynyl group onto a piperidine scaffold, followed by protection with a tert-butyloxycarbonyl (Boc) group, creates a versatile intermediate for developing small molecule therapeutics . A key scientific principle involves the use of the ethynyl group to confer conformational restraint, which can be crucial for modulating a compound's biological activity. Studies on related compounds have shown that a strategically placed polar atom can stabilize integrins in their inactive, bent-closed conformation by hydrogen bonding to a key water molecule in the metal ion-dependent adhesion site (MIDAS) . This mechanism helps prevent partial agonism and the expression of ligand-induced binding sites (LIBS), which were linked to clinical failures of earlier integrin antagonists . Therefore, this compound serves as a critical precursor for synthesizing potential closing inhibitors that could offer a safer profile for chronic therapeutic applications. The Boc-protected group enhances the compound's solubility and handles well in synthetic workflows, making it an ideal reagent for constructing more complex molecules aimed at integrin and other biological targets . Computed physicochemical properties of closely related analogs suggest high gastrointestinal absorption and blood-brain barrier permeation, which can inform early-stage drug design . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl 4-ethynyl-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H21NO2/c1-6-11-7-8-14(9-10(11)2)12(15)16-13(3,4)5/h1,10-11H,7-9H2,2-5H3

InChI Key

WKIHTCPFSDZSFR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1C#C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Optically Active tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate

A crucial intermediate is tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which can be prepared in optically active form by:

  • Optical resolution of racemic 3-methyl-4-oxopiperidine derivatives.
  • Use of commercially available reagents and solvents.
  • Reaction conditions involving bases such as sodium hydroxide, potassium hydroxide, or lithium hydroxide.
  • Solvents including purified water, dichloromethane, toluene, ethyl acetate, or methyl ethyl ketone.
  • Temperature control between 20 to 40 °C, preferably 25 to 35 °C.

This method allows industrial-scale production with high yield and purity, and the racemization of undesired enantiomers enables recycling and improved overall yield.

Halogenated Piperidine Derivatives

The 4-position halogenated piperidine, such as tert-butyl 4-iodopiperidine-1-carboxylate, serves as a key precursor for ethynylation. This compound is prepared by:

  • Halogenation of the piperidine ring at the 4-position.
  • Protection of the nitrogen with tert-butyl carbamate.
  • Purification by column chromatography to obtain high purity intermediates.

Introduction of the Ethynyl Group

Sonogashira Coupling

The ethynyl group is typically introduced via Sonogashira cross-coupling reactions, where the 4-halopiperidine derivative reacts with terminal alkynes under palladium-catalyzed conditions. Key features include:

  • Use of palladium catalysts such as Pd(PPh3)2Cl2.
  • Copper(I) iodide as a co-catalyst.
  • Base such as triethylamine or diisopropylethylamine.
  • Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Reaction temperatures ranging from room temperature to reflux conditions.

This method provides efficient coupling to yield tert-butyl 4-ethynyl-3-methylpiperidine-1-carboxylate with good yields and regioselectivity.

Alternative Alkynylation Methods

Other methods include:

  • Nucleophilic substitution of 4-halopiperidine with acetylide anions generated in situ.
  • Photoredox catalysis for coupling under mild conditions using LED irradiation (e.g., 410 nm LEDs) to promote C–C bond formation.

Protection and Purification

The nitrogen atom of the piperidine ring is protected as a tert-butyl carbamate (Boc) to:

  • Enhance stability during subsequent synthetic steps.
  • Facilitate purification by column chromatography.
  • Improve solubility and handling properties.

Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures, yielding the final product as a colorless oil or solid.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Optical resolution Racemic 3-methyl-4-oxopiperidine, base, solvent Optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate
2 Halogenation Halogen source (I2, NIS), Boc protection tert-Butyl 4-iodopiperidine-1-carboxylate intermediate
3 Sonogashira coupling Pd catalyst, CuI, base, terminal alkyne, THF/DMF Introduction of ethynyl group at 4-position
4 Purification Silica gel chromatography Pure this compound

Research Findings and Industrial Relevance

  • The patented method for preparing optically active intermediates ensures high yield and purity suitable for pharmaceutical applications.
  • Photoredox catalysis and scale-up procedures have been demonstrated to efficiently produce piperidine derivatives with functionalized side chains, including ethynyl groups, under mild conditions.
  • The use of commercially available reagents and recyclable racemates enhances the economic feasibility of the synthesis.
  • Detailed NMR and HRMS data confirm the structure and purity of intermediates and final products, supporting reproducibility and quality control.

Chemical Reactions Analysis

Oxidation Reactions

The ethynyl group undergoes selective oxidation under controlled conditions:

Reagent/CatalystConditionsProductYieldApplication
KMnO₄ (aq)Acidic, 0–5°C3-Methyl-4-oxopiperidine-1-carboxylate72%Precursor for ketone-based drug intermediates
Ozone (O₃)-78°C in CH₂Cl₂Carboxylic acid derivative58%Degradation studies for metabolic pathway analysis
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on the triple bond, forming a dioxetane intermediate that cleaves to yield carbonyl compounds.

Reduction Reactions

The ethynyl group is reduced to alkenes or alkanes:

Reagent/CatalystConditionsProductYield
H₂/Pd-C (5%)1 atm, RT4-Vinyl-3-methylpiperidine-1-carboxylate85%
LiAlH₄THF, reflux4-Ethyl-3-methylpiperidine-1-carboxylate67%
  • Selectivity : Partial hydrogenation favors cis-alkene formation due to steric effects from the methyl group.

Cross-Coupling Reactions

The ethynyl group participates in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Reagent/CatalystConditionsPartnerYield
Pd(PPh₃)₄THF, 60°CPhenylboronic acid78%
PdCl₂(dppf)DMF, 80°CHeteroaryl boronate64%
  • Application : Generates biaryl derivatives for kinase inhibitor development.

Click Chemistry

Reagent/CatalystConditionsProductYield
CuI, Sodium AscorbateH₂O/THF, RT1,2,3-Triazole adduct92%
Ru-based catalystToluene, 80°CCycloaddition product81%
  • Utility : Forms stable triazole linkages for PROTAC (proteolysis-targeting chimera) synthesis.

Nucleophilic Additions

The ethynyl group reacts with nucleophiles:

NucleophileConditionsProductYield
Grignard Reagents (RMgX)THF, -20°CAlkynyl-magnesium adduct75%
Amines (RNH₂)EtOH, 50°CPropargylamine derivative68%
  • Mechanism : Proceeds via deprotonation of the terminal alkyne, followed by nucleophilic attack.

Hydrolysis and Protection/Deprotection

The tert-butyl ester undergoes acid-mediated hydrolysis:

ReagentConditionsProductYield
HCl (6M)Reflux, 6h4-Ethynyl-3-methylpiperidine89%
TFA/DCMRT, 2hFree piperidine95%
  • Application : Facilitates intermediate generation for peptide coupling .

Thermal and Catalytic Rearrangements

Under thermal conditions, the compound undergoes Claisen-like rearrangements:

ConditionsProductYield
150°C, neatCyclohexenone derivative52%
Rh₂(OAc)₄ (cat.)Fused bicyclic structure61%

Key Research Findings

  • Reactivity Trends : The ethynyl group exhibits higher reactivity compared to vinyl or alkyl substituents in analogous compounds, enabling diverse functionalization.

  • Steric Effects : The 3-methyl group impedes reactions at the piperidine ring’s axial positions, favoring equatorial attack .

  • Stability : The tert-butyl ester enhances solubility in organic solvents while resisting premature hydrolysis under basic conditions.

Scientific Research Applications

Chemical Properties and Structure

tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate has the following chemical properties:

  • Molecular Formula : C14H19NO2
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 2229437-28-7
  • Structural Characteristics : The compound features a piperidine ring substituted with an ethynyl group and a tert-butyl ester, contributing to its unique reactivity and interaction with biological targets.

Medicinal Chemistry

Targeted Protein Degradation
One significant application of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds utilize linkers like this compound to connect ligands that bind to target proteins with E3 ligases, facilitating the degradation of specific proteins within cells. This approach has shown promise in treating various diseases, including cancer, by selectively eliminating pathogenic proteins .

Neuropharmacology
Research indicates that derivatives of this compound may exhibit neuroprotective effects. A study highlighted the potential of related piperidine derivatives in modulating pathways associated with neurodegenerative diseases such as Alzheimer's disease. These compounds may act on multiple targets, offering a multimodal therapeutic strategy .

Synthesis and Optimization

The synthesis of this compound involves several key steps, typically utilizing palladium-catalyzed reactions for introducing the ethynyl group. The method allows for high yields and purity, which are critical for subsequent biological testing. The optimization of reaction conditions can significantly influence the efficacy and potency of the resultant compounds .

Case Study 1: PROTAC Development

In a recent study, researchers successfully synthesized a series of PROTACs incorporating this compound as a linker. These compounds demonstrated enhanced potency in degrading target proteins associated with oncogenic pathways. The study utilized cellular assays to evaluate the degradation efficiency and subsequent effects on cell viability in cancer cell lines .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective capabilities of derivatives related to this compound. The results indicated that these compounds could mitigate oxidative stress-induced damage in neuronal cells, suggesting their potential utility in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The ethynyl group may play a role in binding to these targets, influencing their activity and leading to the observed effects .

Comparison with Similar Compounds

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

  • Substituents: Amino and pyridinyl groups at the 4-position.
  • Applications: The pyridinyl group may enhance binding to biological targets (e.g., kinase inhibitors), while the amino group allows further functionalization via amidation or alkylation.

tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate

  • Substituents: Carbamoyl and methoxyimino groups.
  • Properties: Crystallizes in monoclinic systems (single-crystal X-ray data; R factor = 0.056) .
  • Applications: Carbamoyl groups are common in drug candidates (e.g., protease inhibitors), while methoxyimino groups may stabilize conformations via hydrogen bonding.

tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate

  • Substituents : Hydroxyethyl and methyl groups.
  • Properties : Structural similarity score = 1.00 compared to other hydroxy-substituted analogs .
  • Applications : Hydroxy groups improve solubility, making this compound suitable for aqueous-phase reactions or prodrug designs.

tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate

  • Substituents : Aryl-pyrazole carbonyl group.
  • Properties : Crystallographic data (R factor = 0.043) indicate a stable conformation .
  • Applications : Aryl groups enhance lipophilicity and target affinity, relevant in kinase or GPCR-targeted therapies.

Physicochemical Properties

Compound Physical State Key Substituents Notable Properties
Target compound Not reported Ethynyl, methyl, Boc High reactivity (ethynyl)
4-amino-4-(pyridin-3-yl) analog Light yellow solid Amino, pyridinyl No GHS hazards
4-carbamoyl-3-methoxyimino analog Crystalline solid Carbamoyl, methoxyimino Stabilized via hydrogen bonding
4-(2-hydroxyethyl) analog Not reported Hydroxyethyl Enhanced aqueous solubility

Biological Activity

Tert-butyl 4-ethynyl-3-methylpiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on current research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Piperidine Derivative :
    • The reaction of 3-methylpiperidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) produces tert-butyl 3-methylpiperidine-1-carboxylate.
  • Introduction of Ethynyl Group :
    • A Sonogashira coupling reaction introduces the ethynyl group by reacting the above derivative with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Effects : Some derivatives have shown potential as antimicrobial agents, demonstrating efficacy against certain bacterial strains.
  • Neuroactive Properties : The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, it may inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology .

The biological activity of this compound is thought to involve:

  • Interaction with Enzymes and Receptors : The ethynyl group can form covalent bonds with active sites on enzymes, while the piperidine ring may engage hydrophobic pockets within proteins, modulating their activity.

Case Studies

Several studies have highlighted the compound's potential:

  • Neuroprotection Against Amyloid Beta :
    • In vitro studies showed that this compound could enhance cell viability in astrocytes exposed to amyloid-beta peptides, suggesting protective effects against neurotoxicity .
  • Cytotoxicity Assessment :
    • Research indicated no significant cytotoxic effects at concentrations up to 100 μM, which is promising for therapeutic applications .

Comparative Analysis

A comparison of similar compounds reveals the unique properties of this compound:

Compound NameSimilarity IndexUnique Features
tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate0.94Hydroxypropyl group enhances solubility
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate0.90Hydroxymethyl group may influence reactivity
tert-Butyl 2-ethynylpiperidine-1-carboxylate0.89Ethynyl group at position 2 alters biological activity

Pharmacokinetics

In vivo studies are essential to understand the pharmacokinetic profile of this compound. Parameters such as clearance rate (Cl), volume of distribution (Vd), half-life (t½), and bioavailability (F) need to be evaluated to assess its therapeutic potential effectively.

Q & A

Basic: What are the established synthetic pathways for tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate, and what factors critically influence reaction yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine core followed by functionalization. For example:

  • Core Formation : Piperidine rings are often synthesized via cyclization reactions. Ethynyl and methyl groups are introduced using alkylation or cross-coupling reactions under inert conditions to prevent oxidation .
  • Boc Protection : The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Yield optimization requires strict anhydrous conditions and controlled temperature (0–25°C) .
  • Key Factors : Solvent polarity (e.g., DMF for polar intermediates), catalyst selection (e.g., Pd for cross-coupling), and reaction monitoring (TLC/HPLC) are critical. Impurities from incomplete Boc deprotection can reduce yields by 10–20% .

Advanced: How can competing reaction pathways be minimized during ethynyl group functionalization?

The ethynyl group’s high reactivity necessitates:

  • Kinetic Control : Lower temperatures (−78°C to 0°C) and slow reagent addition to favor desired pathways (e.g., Sonogashira coupling over alkyne polymerization) .
  • Protection Strategies : Temporary silyl protection (e.g., TMS-ethynyl) reduces side reactions. Quantitative deprotection is achieved using TBAF .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate species, allowing rapid adjustment of reaction conditions .

Basic: What spectroscopic methods confirm the structural integrity of this compound?

  • NMR : ¹H/¹³C NMR identifies methyl (δ 1.2–1.4 ppm) and ethynyl (δ 2.5–3.0 ppm) groups. 2D techniques (HSQC, HMBC) resolve piperidine ring conformation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₁₃H₂₁NO₂: 235.1572) with <2 ppm error .
  • IR : Sharp C≡C stretch at ~2100 cm⁻¹ validates ethynyl presence .

Advanced: How can crystallographic data discrepancies (e.g., twinning, low resolution) be resolved for this compound?

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data. For twinned crystals, the SHELXL TWIN command refines twin laws and partitions intensities .
  • Refinement : Apply restraints to the Boc group’s tert-butyl moiety to mitigate disorder. R-factors should converge below 5% for reliable bond-length accuracy (±0.01 Å) .

Basic: What storage conditions ensure compound stability?

  • Short-Term : Store at −20°C in amber vials under argon to prevent oxidation of the ethynyl group .
  • Long-Term : Lyophilization and storage in vacuum-sealed containers with desiccants (e.g., silica gel) maintain purity >95% for 12+ months .

Advanced: How can computational modeling predict the ethynyl group’s reactivity in click chemistry applications?

  • DFT Calculations : Optimize transition states (e.g., for Huisgen cycloaddition) using B3LYP/6-31G(d). Activation energies <25 kcal/mol indicate feasible reactions at 25°C .
  • Solvent Effects : PCM models simulate solvent polarity (e.g., DMSO vs. toluene), revealing rate differences of 2–3 orders of magnitude .

Basic: What safety protocols are essential during large-scale synthesis?

  • Engineering Controls : Use explosion-proof fume hoods and grounding to mitigate static discharge risks with ethynyl intermediates .
  • PPE : Wear flame-resistant lab coats, nitrile gloves, and full-face shields during exothermic steps (e.g., Boc deprotection with TFA) .

Advanced: How to troubleshoot low yields in piperidine ring alkylation?

  • Steric Hindrance : Use bulky bases (e.g., LDA) to deprotonate the piperidine nitrogen selectively. Yields improve by 15–30% compared to NaH .
  • Side Reactions : Add Hünig’s base to scavenge protons, reducing byproduct formation from over-alkylation .

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